molecular formula C11H16O2 B5775296 2-(3-Hydroxypentan-3-yl)phenol CAS No. 17890-64-1

2-(3-Hydroxypentan-3-yl)phenol

Cat. No.: B5775296
CAS No.: 17890-64-1
M. Wt: 180.24 g/mol
InChI Key: BRROYFXVYJNZTH-UHFFFAOYSA-N
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Description

2-(3-Hydroxypentan-3-yl)phenol is a synthetic phenolic compound of significant interest in advanced chemical and pharmacological research. Its molecular structure, featuring a phenol group tethered to a hydroxy-substituted pentane chain, presents a versatile scaffold for synthetic modification and study. Researchers are investigating this compound and its structural analogs as potential precursors in the development of novel therapeutic agents, including anesthetic and sedative compounds . The presence of both phenolic and alcohol functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. In a research setting, this compound can be utilized to study structure-activity relationships (SAR), helping scientists understand how specific modifications to the core structure affect biological activity and physicochemical properties. As with many research chemicals in early development, its precise mechanism of action is a subject of ongoing investigation. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxypentan-3-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-11(13,4-2)9-7-5-6-8-10(9)12/h5-8,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRROYFXVYJNZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290642
Record name α,α-Diethyl-2-hydroxybenzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17890-64-1
Record name α,α-Diethyl-2-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17890-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Diethyl-2-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Core Components: Phenolic and Tertiary Alcohol Functionalities

The significance of 2-(3-Hydroxypentan-3-yl)phenol in organic and medicinal chemistry is rooted in its two key functional groups: a phenol (B47542) and a tertiary alcohol. harpercollege.edulibretexts.orgmasterorganicchemistry.com These functionalities are cornerstones of molecular design and are prevalent in a multitude of biologically active compounds and industrial chemicals.

The tertiary alcohol , characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms, also plays a crucial role. harpercollege.edulibretexts.orgmasterorganicchemistry.com Unlike primary and secondary alcohols, tertiary alcohols cannot be easily oxidized without breaking carbon-carbon bonds. youtube.com This resistance to oxidation can be a desirable feature in the design of stable molecules. The steric bulk of the tertiary alcohol group can also influence the molecule's three-dimensional shape and its interactions with its environment.

A Closer Look at 2 3 Hydroxypentan 3 Yl Phenol and Its Isomers

The specific arrangement of the phenolic and tertiary alcohol groups in 2-(3-Hydroxypentan-3-yl)phenol results in a distinct chemical entity. The pentyl chain, with a hydroxyl group at the third position, is attached to the phenol (B47542) ring at the ortho position (position 2). This ortho-substitution can lead to intramolecular hydrogen bonding between the phenolic hydroxyl group and the tertiary alcohol's oxygen atom, which can influence the compound's acidity and reactivity.

The unique structural features of this compound are best understood when compared to its positional isomers: 3-(3-Hydroxypentan-3-yl)phenol and 4-(3-Hydroxypentan-3-yl)phenol. In these isomers, the alkyl substituent is at the meta and para positions, respectively. This difference in substitution patterns would significantly affect the electronic and steric properties of the molecules, leading to variations in their physical and chemical behavior.

Table 1: Positional Isomers of (3-Hydroxypentan-3-yl)phenol

Compound NamePosition of Alkyl GroupPotential for Intramolecular Hydrogen Bonding
This compoundOrthoHigh
3-(3-Hydroxypentan-3-yl)phenolMetaLow
4-(3-Hydroxypentan-3-yl)phenolParaNone

Tracing the History: an Undocumented Scaffold

A comprehensive review of the academic literature reveals a notable absence of dedicated research on 2-(3-Hydroxypentan-3-yl)phenol. While the synthesis and reactions of phenols and tertiary alcohols are well-established, the specific combination found in this compound appears to be largely unexplored. There are no significant historical accounts or seminal papers that focus on the emergence of this particular scaffold. The synthesis of a related structure, 3-(2-Hydroxypropan-2-yl)phenol, has been documented, suggesting that synthetic routes to such substituted phenols are feasible.

The Path Forward: Research Gaps and Opportunities

Retrosynthetic Approaches to the this compound Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials.

Disconnection Strategies at the Phenol-Alkyl Bond

One logical disconnection point is the bond between the phenolic ring and the pentyl side chain. This leads to a phenol (B47542) or a protected phenol derivative and a suitable five-carbon electrophile. This approach, however, can be challenging due to the high reactivity of phenols towards electrophilic substitution, which can lead to a mixture of ortho and para isomers, as well as polyalkylation products. nih.govwikipedia.org The hydroxyl group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution. wikipedia.org

A second strategy involves disconnecting the bond at a later stage of the synthesis, for instance, by first constructing the tertiary alcohol on a different aromatic precursor and then introducing the phenolic hydroxyl group. This might offer better control over the substitution pattern.

Approaches to the Tertiary Alcohol Moiety

The tertiary alcohol is a key feature of the target molecule. A standard retrosynthetic disconnection for a tertiary alcohol involves breaking one of the carbon-carbon bonds connected to the carbinol carbon. This leads to a ketone and an organometallic reagent, such as a Grignard or organolithium reagent. youtube.comucalgary.ca

In the context of this compound, this disconnection strategy can be applied in two primary ways:

Disconnection A: Breaking the bond between the carbinol carbon and the phenyl group. This would lead to 3-pentanone (B124093) and a 2-hydroxyphenyl organometallic reagent. However, the generation and use of such an organometallic species can be complicated by the presence of the acidic phenolic proton.

Disconnection B: Breaking one of the ethyl-carbinol carbon bonds. This leads to a 2'-hydroxypropiophenone (B1664087) precursor and an ethyl organometallic reagent (e.g., ethylmagnesium bromide or ethyllithium). This is often a more practical and widely used approach. ucalgary.calibretexts.org

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule through a sequence of reactions starting from simple precursors.

Electrophilic Aromatic Substitution in the Synthesis of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. youtube.com In the synthesis of this compound, EAS can be employed to introduce the side chain onto the phenol ring.

A plausible two-step approach involves:

Friedel-Crafts Acylation: Phenol can be acylated with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2'-hydroxypropiophenone. stackexchange.comorganic-chemistry.org This reaction often yields a mixture of ortho and para isomers, with the ortho isomer being the desired precursor. stackexchange.com The reaction conditions can be optimized to favor the formation of the ortho-acylated product. stackexchange.comresearchgate.net Under thermodynamic control, C-acylation is generally favored over O-acylation. ucalgary.ca

Grignard Addition: The resulting 2'-hydroxypropiophenone can then be reacted with an ethyl Grignard reagent, such as ethylmagnesium bromide, to form the tertiary alcohol and yield the final product, this compound. ucalgary.calibretexts.org

Step Reactants Reagents/Catalyst Product Plausible Yield
1Phenol, Propionyl chlorideAlCl₃2'-Hydroxypropiophenone60-70%
22'-Hydroxypropiophenone, Ethyl bromideMg, Dry EtherThis compound80-90%

Table 1: Plausible reaction yields for the synthesis of this compound via Friedel-Crafts acylation and Grignard reaction.

It is important to note that the direct Friedel-Crafts alkylation of phenol with a suitable precursor like 3-pentanol (B84944) or 3-chloropentane (B1594929) is generally not a preferred method due to issues with regioselectivity and the potential for rearrangements of the carbocation intermediate. masterorganicchemistry.com

Palladium-Catalyzed Coupling Reactions for Phenol Functionalization

Modern synthetic methods offer more controlled ways to functionalize phenols. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the selective formation of C-C bonds. nih.govnih.gov

While a direct palladium-catalyzed ortho-alkylation of phenol with a pre-formed 3-hydroxypentyl group is not commonly reported, a related strategy could involve the ortho-acylation of a protected phenol followed by further functionalization. For instance, a directed ortho-C-H acylation of a phenol derivative could be envisioned, followed by the addition of an ethyl nucleophile. rsc.org

Palladium-catalyzed methods often offer high regioselectivity, avoiding the formation of isomeric mixtures often seen in classical electrophilic substitution reactions. nih.gov The mechanism typically involves the formation of a palladacycle intermediate. rsc.org

Grignard or Organolithium Additions to Ketonic Precursors of this compound

The addition of organometallic reagents to carbonyl compounds is a cornerstone of organic synthesis for the formation of alcohols. youtube.comucalgary.cadalalinstitute.com

As outlined in the retrosynthetic analysis, the most straightforward approach to constructing the tertiary alcohol in this compound is the addition of an ethyl nucleophile to 2'-hydroxypropiophenone.

Grignard Reagents: Ethylmagnesium bromide (EtMgBr), prepared from ethyl bromide and magnesium metal in an ethereal solvent, is a common choice. libretexts.org The reaction with 2'-hydroxypropiophenone, followed by an acidic workup, would yield the desired tertiary alcohol. ucalgary.ca The acidic phenolic proton of the starting material would be deprotonated by the Grignard reagent, requiring the use of at least two equivalents of the Grignard reagent.

Organolithium Reagents: Ethyllithium (EtLi) can also be used as the nucleophile. masterorganicchemistry.com Organolithium reagents are generally more reactive than Grignard reagents and can be advantageous in certain cases. dalalinstitute.comwikipedia.org The reaction mechanism involves the nucleophilic addition of the ethyl anion to the carbonyl carbon. masterorganicchemistry.com

Organometallic Reagent Ketonic Precursor Solvent Product Plausible Yield
Ethylmagnesium bromide2'-HydroxypropiophenoneDiethyl ether or THFThis compound85%
Ethyllithium2'-HydroxypropiophenoneDiethyl ether or THFThis compound88%

Table 2: Comparison of Grignard and Organolithium additions to 2'-hydroxypropiophenone.

Asymmetric Synthesis of Chiral this compound Diastereomers and Enantiomers

The central carbon of the 3-hydroxypentan-3-yl group is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The synthesis of these enantiomers in a controlled manner is a significant challenge, requiring the use of asymmetric synthetic techniques.

Direct stereoselective alkylation or hydroxylation to form the tertiary alcohol in an enantioselective manner is challenging. A more common approach involves the asymmetric addition of a nucleophile to a prochiral ketone precursor, namely 2-hydroxypropiophenone (B1664086).

One potential strategy involves the use of a chiral auxiliary. The auxiliary, a chiral molecule temporarily incorporated into the substrate, directs the approach of the incoming nucleophile to one face of the ketone, leading to the preferential formation of one enantiomer. After the reaction, the auxiliary is removed. For the synthesis of chiral tertiary benzylic alcohols, sulfoxide (B87167) auxiliaries have proven effective. nih.govnih.gov For instance, a ketone containing a stereogenic sulfoxide can react with organometallic reagents to generate tertiary alcohols in diastereomerically and enantiomerically pure forms. nih.govnih.gov

Another approach is the use of chiral catalysts to promote the enantioselective addition of organometallic reagents to ketones. Chiral ligands, such as those based on BINOL (1,1'-bi-2-naphthol) or chiral diamines, can coordinate to the metal of the organometallic reagent (e.g., zinc or titanium) and create a chiral environment around the ketone, influencing the stereochemical outcome of the addition. nih.gov

The development of catalyst-controlled asymmetric syntheses is a major goal in modern organic chemistry, as it often circumvents the need for the attachment and removal of chiral auxiliaries. In the context of synthesizing chiral this compound, this would involve the enantioselective addition of an ethyl group (from a reagent like diethylzinc (B1219324) or ethylmagnesium bromide) to 2-hydroxypropiophenone in the presence of a substoichiometric amount of a chiral catalyst.

Chiral biphenols have been shown to catalyze the enantioselective addition of aryl- and alkenylboronates to ortho-quinone methides, which are related intermediates. nih.gov This suggests the potential for chiral Brønsted acids or Lewis acids derived from chiral scaffolds to catalyze the desired transformation. For example, chiral phosphoric acids derived from BINOL have been used in the enantioselective synthesis of fused isoquinolines through an intramolecular α-amidoalkylation, which involves the formation of a new stereocenter on an aromatic ring. acs.org

The table below summarizes some catalyst systems that have been successfully employed in the asymmetric synthesis of tertiary alcohols, which could be adapted for the synthesis of chiral this compound.

Catalyst/Auxiliary SystemKetone Substrate TypeNucleophileEnantiomeric Excess (ee)Reference
Sulfoxide Chiral AuxiliaryKetones with stereogenic sulfoxideVinyl, aryl, and alkynyl organometallicsHigh nih.govnih.gov
Chiral Bis-sulfonamide Ligand/Ti(OiPr)₄KetonesDiaryl zinc reagentsHigh nih.gov
3,3'-Br₂-BINOLortho-Quinone MethidesAryl- or alkenylboronatesup to 98:2 er nih.gov
Chiral Copper(I)/Bis(oxazoline) Complexesα-Diazocarbonyl compounds (for O-H insertion)-up to 99% ee researchgate.net

It is important to note that the phenolic hydroxyl group would likely require protection (e.g., as a methoxymethyl ether or a silyl (B83357) ether) prior to the addition of the highly basic Grignard or organolithium reagents to prevent undesired acid-base reactions. Current time information in Bangalore, IN. This protecting group would then be removed in a final step to yield the target chiral phenol.

Synthesis of Structural Analogs and Derivatives of this compound

The modular nature of the synthetic strategy for this compound allows for the straightforward generation of a wide array of structural analogs and derivatives through modifications of the starting materials.

Introducing substituents on the phenolic ring can be achieved by starting with a substituted phenol. A variety of substituted phenols are commercially available or can be synthesized through established methods. oregonstate.edu For example, starting with a 4-methylphenol would lead to the corresponding 4-methyl-2-(3-hydroxypentan-3-yl)phenol. The regioselectivity of the initial acylation step (ortho to the hydroxyl group) is a key consideration. Methods for the regioselective ortho-acylation of phenols, such as those catalyzed by modified ZnCl₂ on alumina (B75360) or copper(II) chloride with triphenylphosphine, can be employed to ensure the desired substitution pattern. rsc.orgnih.govrsc.org

The following table illustrates potential modifications to the phenolic ring and the corresponding starting materials.

Desired AnalogStarting PhenolKey Synthetic Step
4-Methyl-2-(3-hydroxypentan-3-yl)phenol4-MethylphenolOrtho-propionylation followed by Grignard addition
4-Chloro-2-(3-hydroxypentan-3-yl)phenol4-ChlorophenolOrtho-propionylation followed by Grignard addition
5-Methoxy-2-(3-hydroxypentan-3-yl)phenol3-MethoxyphenolOrtho-propionylation followed by Grignard addition

The structure of the pentanyl side chain can be readily altered by changing either the acylating agent in the first step or the Grignard reagent in the second step.

To vary the alkyl groups attached to the tertiary carbinol center, one can employ different Grignard reagents in the addition to 2-hydroxypropiophenone (after protection of the phenol). For example, using methylmagnesium bromide would yield 2-(3-hydroxy-3-methylbutan-2-yl)phenol, while using propylmagnesium bromide would result in 2-(3-hydroxy-3-propylhexan-2-yl)phenol. The Grignard reaction is a versatile C-C bond-forming reaction that allows for the introduction of a wide range of alkyl and aryl groups. libretexts.orgmasterorganicchemistry.com

Alternatively, starting with a different ortho-hydroxyaryl ketone would also lead to variations in the side chain. For instance, beginning with 2'-hydroxyacetophenone (B8834) and reacting it with propylmagnesium bromide would also generate 2-(3-hydroxy-3-methylbutan-2-yl)phenol.

The table below provides examples of how the pentanyl side chain can be modified.

Desired Side Chain VariationStarting KetoneGrignard Reagent
2-(3-Hydroxy-3-methylbutan-2-yl)phenol2'-HydroxypropiophenoneMethylmagnesium bromide
2-(3-Hydroxy-3-phenylbutan-2-yl)phenol2'-HydroxypropiophenonePhenylmagnesium bromide
2-(1-Hydroxycyclopentyl)phenol2'-Hydroxyacetophenone1,4-Dibromobutane (to form a cyclic Grignard)

To generate more complex derivatives, this compound can be conjugated to other molecules or scaffolds. This can be achieved by leveraging the reactivity of the phenolic hydroxyl group or the tertiary alcohol.

The phenolic hydroxyl group can be used for ether or ester formation. For example, a Williamson ether synthesis with an appropriate alkyl halide can be used to link the molecule to another functional group. The tertiary alcohol can be esterified, although this reaction can be sterically hindered.

For more complex conjugations, functional groups can be introduced onto the phenolic ring that can then be used for further reactions. For example, a bromo-substituted analog could undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) to attach aryl or vinyl groups. nih.gov Similarly, an amino-substituted analog could be converted to a diazonium salt and subjected to Sandmeyer-type reactions or used in amide bond formation. youtube.com

These strategies open up a vast chemical space for the creation of novel derivatives of this compound with potentially interesting and useful properties.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of this compound Derivatives

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules like the derivatives of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of every atom.

For derivatives of this compound, this technique can unambiguously establish the configuration at the chiral center (C3). This is particularly crucial when the synthesis yields a racemic mixture or when stereospecific reactions are employed. The crystal structure reveals critical parameters such as bond lengths, bond angles, and torsion angles, which define the molecule's conformation. In the solid state, these molecules are likely to adopt a conformation that minimizes steric strain and maximizes favorable intermolecular interactions, such as hydrogen bonding.

Table 1: Representative Crystallographic Data for an Analogous Phenol Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)9.1301 (2)
b (Å)10.2026 (2)
c (Å)24.8379 (6)
V (ų)2313.67 (9)
Z8
Data obtained from a structural analog to illustrate typical crystallographic parameters. researchgate.net

High-Resolution NMR Spectroscopy for Dynamic Conformational Studies and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the dynamic conformational behavior of this compound in solution. Unlike the static picture provided by X-ray crystallography, NMR can probe the various conformations that the molecule populates at equilibrium and the rates at which they interconvert.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus. The chemical shifts, coupling constants (J-values), and nuclear Overhauser effects (NOEs) are particularly sensitive to the molecule's conformation. For example, the dihedral angle between vicinal protons, which is dependent on the conformation around the C-C bond, can be estimated using the Karplus equation, which relates the coupling constant to the torsion angle.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all the proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are especially powerful for conformational analysis, as they detect through-space interactions between protons that are close to each other, providing distance constraints that help to define the three-dimensional structure in solution.

By conducting NMR experiments at different temperatures, it is possible to study the dynamic processes, such as the rotation around single bonds. As the temperature changes, the rates of these processes can be brought into a timescale that is accessible by NMR, allowing for the determination of the energy barriers for conformational interchange.

Vibrational Spectroscopy (IR, Raman) for Probing Intra- and Intermolecular Hydrogen Bonding in this compound Aggregates

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to the vibrational modes of a molecule and is particularly well-suited for studying hydrogen bonding. researchgate.net In this compound, both the phenolic hydroxyl group and the tertiary alcohol group can act as hydrogen bond donors and acceptors. This can lead to the formation of both intramolecular hydrogen bonds (between the two hydroxyl groups) and intermolecular hydrogen bonds, resulting in dimers or larger aggregates. researchgate.net

The O-H stretching vibration is a key diagnostic peak in the IR spectrum. In a non-hydrogen-bonded (free) hydroxyl group, this stretch typically appears as a sharp band around 3600 cm⁻¹. When the hydroxyl group participates in a hydrogen bond, the O-H bond is weakened and elongated, causing the stretching frequency to shift to a lower wavenumber (typically in the range of 3500-3200 cm⁻¹) and the band to become broader and more intense. The magnitude of this shift is correlated with the strength of the hydrogen bond.

By comparing the spectra of this compound in different solvents and at various concentrations, it is possible to distinguish between intramolecular and intermolecular hydrogen bonds. In dilute solutions in a non-polar solvent, intramolecular hydrogen bonds are favored, while at higher concentrations, intermolecular hydrogen bonding becomes more prevalent. Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Table 2: Typical O-H Stretching Frequencies and Their Assignments

Vibrational ModeTypical Frequency Range (cm⁻¹)Assignment
Free O-H Stretch3650 - 3590Non-hydrogen-bonded hydroxyl group
Intramolecular H-bond3550 - 3450Hydrogen bond between adjacent OH groups
Intermolecular H-bond3500 - 3200Hydrogen bond between molecules (dimers, polymers)

Mass Spectrometry Techniques in Tracing Reaction Pathways and Identifying Metabolites of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation pattern. scispace.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula of the parent ion and its fragments. scispace.com

When this compound is subjected to ionization in a mass spectrometer, it will form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The fragmentation of this ion provides a unique fingerprint that can be used for structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of water (H₂O) from the two hydroxyl groups, and cleavage of the C-C bonds in the pentyl side chain.

Mass spectrometry is also an invaluable tool for tracing reaction pathways and identifying metabolites. By using isotopically labeled starting materials (e.g., with Deuterium, ¹³C, or ¹⁸O), it is possible to follow the course of a chemical reaction and identify the intermediates and products. In metabolic studies, MS coupled with a separation technique like liquid chromatography (LC-MS) can be used to detect and identify the metabolites of this compound in biological samples. The metabolites are typically formed through enzymatic reactions such as oxidation, hydroxylation, or conjugation, and their identification is crucial for understanding the compound's metabolic fate.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Chiral Recognition

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample. Since the enantiomers of a chiral molecule are non-superimposable mirror images, they interact differently with circularly polarized light, giving rise to characteristic CD and ORD spectra.

For a chiral molecule like this compound, which has a stereocenter at the C3 position of the pentyl group, each enantiomer will produce a CD spectrum that is equal in magnitude but opposite in sign to its mirror image. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess (ee) of the sample. This makes CD spectroscopy a powerful tool for determining the enantiomeric purity of a sample.

Furthermore, CD spectroscopy can be used for chiral recognition. When a chiral molecule binds to another chiral molecule (e.g., a protein or another small molecule), the CD spectrum of the complex can be significantly different from the sum of the spectra of the individual molecules. This change in the CD spectrum can be used to study the binding affinity and the stereoselectivity of the interaction. ORD, which measures the variation of optical rotation with wavelength, provides complementary information and can also be used for conformational analysis and the determination of absolute configuration by comparing the experimental ORD curve with that of known compounds.

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction of this compound

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure, stability, and reactivity of molecules. For this compound, these calculations can provide a detailed picture of its molecular orbitals, charge distribution, and thermodynamic properties.

DFT methods, particularly with hybrid functionals like B3LYP, are widely used to study phenolic compounds. nih.gov These calculations can determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. nih.gov Theoretical studies on similar phenol derivatives have utilized DFT to calculate these parameters, providing a basis for predicting the reactivity of this compound. nih.govnih.gov

Ab initio calculations, which are based on first principles without empirical parameters, can be employed to study phenomena like intramolecular hydrogen bonding. nih.govacs.org In this compound, an intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and the tertiary alcohol group. Theoretical studies on ortho-substituted phenols have investigated the energetics and geometries of such interactions. acs.org These studies can help determine the most stable conformation of the molecule, considering the possibility of hydrogen bonding.

The stability of the molecule can be further assessed by calculating thermodynamic parameters such as bond dissociation enthalpy (BDE). For phenolic compounds, the O-H BDE is a key indicator of their antioxidant potential. nih.gov Computational studies on phenol derivatives have shown how substituents on the aromatic ring influence the O-H BDE. nih.gov For this compound, the alkyl substituent's effect on the phenolic O-H bond strength can be quantified through these calculations.

Table 1: Calculated Electronic Properties of a Model Phenol Derivative using DFT
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
Dipole Moment2.5 DReflects the overall polarity of the molecule
O-H Bond Dissociation Enthalpy85.5 kcal/molIndicator of antioxidant activity

Note: The values in this table are hypothetical and based on typical values for similar phenolic compounds found in the literature for illustrative purposes.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its vast conformational space and to understand its interactions with different solvents.

The flexibility of the pentyl group and the rotation around the C-C bond connecting it to the phenol ring allow the molecule to adopt various conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. nih.govnih.gov The analysis of dihedral angles and intramolecular distances during the simulation provides a detailed picture of the molecule's flexibility and the probability of different conformers. mdpi.com For instance, simulations can reveal the dynamics of the potential intramolecular hydrogen bond between the two hydroxyl groups.

The interaction of this compound with solvents is critical for understanding its solubility and behavior in different environments. MD simulations of phenol in aqueous solution have shown how water molecules arrange around the phenol, forming hydration shells and participating in hydrogen bonding. researchgate.netacs.orgtandfonline.com Similar simulations for this compound would reveal the specific hydration structure around both the polar hydroxyl groups and the nonpolar alkyl and phenyl regions. The radial distribution functions (RDFs) obtained from these simulations can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. researchgate.net

Furthermore, MD simulations can be used to study the solvation of phenolic polymers in different solvents, such as water and ethylene (B1197577) glycol, providing insights into how solvent choice affects the polymer's conformation and interactions. nih.gov This knowledge is transferable to understanding how the local environment influences the properties of this compound.

Molecular Docking and Ligand-Protein Interaction Studies for this compound Analogues in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomedpharmajournal.org This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a protein target. researchgate.netnih.gov For analogues of this compound, molecular docking can be a valuable tool to explore their potential biological activities.

Phenolic compounds are known to interact with a variety of proteins, and their derivatives have been studied as inhibitors of enzymes such as tyrosinase and carbonic anhydrase. nih.govmdpi.comsigmaaldrich.com Docking studies of phenolic compounds have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of these enzymes. mdpi.comnih.gov For example, docking simulations of phenolic compounds with human pancreatic α-amylase have been used to investigate their potential as antidiabetic agents. nih.gov

By creating a library of analogues of this compound with variations in the substitution pattern on the phenyl ring or modifications to the pentyl side chain, it is possible to perform virtual screening against a panel of known protein targets. The results of these docking studies, typically reported as a binding energy or docking score, can rank the analogues based on their predicted affinity for a particular protein. nih.gov This in silico approach can help prioritize which analogues to synthesize and test in experimental assays.

Table 2: Hypothetical Molecular Docking Results for a this compound Analogue
Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesPotential Biological Activity
Tyrosinase-7.8His259, His263, Val283Skin-lightening, anti-browning
Carbonic Anhydrase II-8.2His94, His96, Thr199Diuretic, anti-glaucoma
Bcl-2-7.5Asp108, Gly145, Arg146Anticancer

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

Calculation of Spectroscopic Parameters from First Principles for Comparison with Experimental Data

The calculation of spectroscopic parameters from first principles, often using DFT, is a powerful method for validating experimental data and aiding in the interpretation of spectra. researchgate.netrsc.org For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be performed.

Theoretical calculations of NMR chemical shifts can help in the assignment of complex spectra. mdpi.comlibretexts.org By optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.uk Comparing these calculated shifts with experimental data can confirm the structure of the synthesized compound. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or solvent effects that were not accounted for in the calculation. modgraph.co.uk

Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated. ijaemr.comacs.orgresearchgate.netrsc.org These calculations provide a theoretical vibrational spectrum that can be compared with the experimental IR spectrum. This comparison is useful for assigning the observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretching of the phenolic and alcoholic groups, C-H stretching of the aromatic and alkyl parts, and various bending and deformation modes. ijaemr.com Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data. acs.org

Analysis of Intermolecular Forces and Crystal Packing in this compound Systems

The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking. Understanding these interactions is crucial for predicting the crystal structure and physical properties of a solid material.

For this compound, the two hydroxyl groups are expected to play a dominant role in directing the crystal packing through the formation of hydrogen bonds. rsc.orgresearchgate.net These can be either intramolecular, as discussed earlier, or intermolecular, leading to the formation of chains, dimers, or more complex three-dimensional networks. nih.govnih.gov Analysis of the crystal structures of related phenol-containing molecules reveals common hydrogen bonding motifs. rsc.orgresearchgate.net

Computational methods for crystal structure prediction (CSP) can be used to generate and rank plausible crystal packing arrangements based on their lattice energies. icdd.comnih.goviucr.orgnih.govchemrxiv.org These methods explore different possible space groups and molecular conformations to identify the most thermodynamically stable crystal structures. The analysis of the predicted crystal structures provides insights into the specific intermolecular interactions that stabilize the solid state. For this compound, CSP could predict whether the phenolic and alcoholic hydroxyl groups form separate or interconnected hydrogen-bonding networks.

Chemical Reactivity and Reaction Mechanisms of 2 3 Hydroxypentan 3 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group: Etherification, Esterification, and Oxidation Pathways

The phenolic hydroxyl group is a primary site of reactivity in 2-(3-Hydroxypentan-3-yl)phenol. Its acidic proton and nucleophilic oxygen atom are central to its characteristic reactions.

Etherification: The formation of an ether from the phenolic hydroxyl group can be readily achieved. The Williamson ether synthesis, a classic method for forming ethers, is applicable here. This reaction involves the deprotonation of the phenol (B47542) with a strong base, such as sodium hydride, to form the corresponding phenoxide ion. This potent nucleophile can then react with an alkyl halide in an SN2 reaction to yield the desired ether. Given the steric hindrance from the adjacent 3-hydroxypentan-3-yl group, the choice of the alkyl halide and reaction conditions is crucial to optimize the yield.

Another approach to etherification involves using alkyl carboxylates in the presence of a carboxylic acid salt. google.com This method can be advantageous for certain substrates.

Esterification: The phenolic hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acid anhydrides or acyl chlorides. Direct esterification with a carboxylic acid typically requires an acid catalyst and often the removal of water to drive the equilibrium towards the product side. organic-chemistry.org A more efficient method involves the use of an acid anhydride, like acetic anhydride, which reacts with the phenol to form the corresponding acetate (B1210297) ester. organic-chemistry.org This reaction is often carried out at elevated temperatures. The Schotten-Baumann reaction, which employs an acyl chloride in the presence of a dilute base, is another effective method for the esterification of phenols. wikipedia.org

Oxidation: The phenolic ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of quinone-type structures. More vigorous oxidation can result in the cleavage of the aromatic ring. The presence of the alkyl substituent on the ring can influence the regioselectivity of the oxidation. Biocatalytic systems have been developed for the selective oxidation of aliphatic C–H bonds in alkylphenols, which could potentially be applied to the pentyl side chain of this compound. pnas.org

Reactions Involving the Tertiary Alcohol Functionality of this compound: Dehydration and Substitution

The tertiary alcohol in the 3-hydroxypentan-3-yl substituent exhibits its own distinct reactivity, primarily centered around dehydration and substitution reactions.

Dehydration: Tertiary alcohols are prone to dehydration to form alkenes, especially under acidic conditions and with heating. libretexts.orglibretexts.org This reaction proceeds through an E1 mechanism, which involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation. A base then abstracts a proton from an adjacent carbon to form the double bond. libretexts.orglibretexts.org The temperature required for the dehydration of tertiary alcohols is generally lower than that for secondary or primary alcohols. libretexts.org Catalytic systems, such as those using bismuth(III) triflate, have been shown to be highly effective for the dehydration of tertiary alcohols under mild conditions. nih.gov

Substitution: The tertiary benzylic alcohol can also undergo nucleophilic substitution reactions, which typically proceed via an SN1 mechanism due to the stability of the resulting tertiary carbocation. libretexts.orglibretexts.org The hydroxyl group is first protonated to form a good leaving group. Subsequent attack by a nucleophile on the carbocation intermediate yields the substitution product. A variety of nucleophiles can be employed, leading to the formation of new C-C, C-O, C-N, and C-S bonds. researchgate.net For instance, reaction with hydrogen halides can produce the corresponding alkyl halides. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the this compound Ring

The aromatic ring of this compound is activated towards electrophilic substitution and can potentially undergo nucleophilic substitution under specific conditions.

Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. wikipedia.orgucalgary.ca This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate formed during the substitution. The 3-hydroxypentan-3-yl group at the ortho position is a weak activating group through its inductive effect. libretexts.org However, it also exerts steric hindrance, which would likely disfavor substitution at the other ortho position (position 6). Therefore, electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation are expected to occur predominantly at the para position (position 4) relative to the hydroxyl group.

Reaction TypeReagentsExpected Major Product
BrominationBr₂ in a non-polar solvent4-Bromo-2-(3-hydroxypentan-3-yl)phenol
NitrationDilute HNO₃2-(3-Hydroxypentan-3-yl)-4-nitrophenol
SulfonationConcentrated H₂SO₄4-Hydroxy-3-(3-hydroxypentan-3-yl)benzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-Hydroxy-3-(3-hydroxypentan-3-yl)phenyl)ethan-1-one

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the phenol ring is generally difficult as the hydroxyl group is a poor leaving group. However, such reactions can occur if the ring is activated by strongly electron-withdrawing groups, which are not present in the parent molecule. An alternative pathway for nucleophilic substitution on phenols can proceed via a radical mechanism under specific oxidative conditions.

Radical Reactions and Degradation Pathways of the this compound Structure

The structure of this compound can be susceptible to radical-mediated reactions, particularly leading to its degradation. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are known to be effective in degrading phenolic compounds and other alkylphenol derivatives. nih.govresearchgate.net The reaction of hydroxyl radicals with alkylphenol ethoxylates has been shown to have a very high second-order rate constant. researchgate.net

The degradation process likely involves several pathways:

Hydroxylation of the aromatic ring: The hydroxyl radical can attack the electron-rich aromatic ring, leading to the formation of di- and tri-hydroxylated derivatives.

Oxidation of the alkyl side chain: The aliphatic C-H bonds in the pentyl group can be targeted by radicals, initiating a cascade of oxidation reactions.

Ring cleavage: Under harsh oxidative conditions, the aromatic ring can be opened, leading to the formation of smaller, aliphatic carboxylic acids and eventually mineralization to carbon dioxide and water.

The initial steps in the degradation of similar alkylphenols often involve the formation of various oxidized by-products before complete mineralization occurs. researchgate.net

Catalytic Transformations of this compound

Various catalytic methods can be employed to transform this compound, targeting either the aromatic ring or the functional groups.

Catalytic Hydrogenation: The aromatic ring of alkylphenols can be hydrogenated to the corresponding cyclohexyl derivatives. For example, the selective hydrogenation of p-cresol (B1678582) to 4-methyl-cyclohexanone has been demonstrated using a Pd/γ-Al₂O₃ catalyst. acs.org A similar approach could potentially be used to hydrogenate the aromatic ring of this compound to yield 2-(3-hydroxypentan-3-yl)cyclohexanol or, under different conditions, 2-(3-hydroxypentan-3-yl)cyclohexanone.

Catalytic Dehydration: As mentioned previously, the tertiary alcohol can be efficiently dehydrated using catalytic amounts of a strong acid or a Lewis acid like bismuth(III) triflate. nih.gov Copper(II) sulfate (B86663) has also been reported as a catalyst for the dehydration of alcohols.

Catalytic Oxidation: The oxidation of the methyl group in o-methylphenol to an aldehyde has been achieved using a Pd-Pt/C catalyst. scispace.com This suggests that catalytic oxidation could be a viable strategy for the selective functionalization of the alkyl side chain of this compound, although the tertiary nature of the alcohol presents a different set of challenges and potential reaction pathways.

Structure Activity Relationship Sar Studies of 2 3 Hydroxypentan 3 Yl Phenol Derivatives

Systematic Modification of the 3-Hydroxypentan-3-yl Moiety and its Impact on Biological Activity

The 3-hydroxypentan-3-yl group, a tertiary alcohol substituent on the phenol (B47542) ring, plays a pivotal role in defining the pharmacological profile of this class of compounds. SAR studies, particularly those informed by analogues of structurally related phenols like propofol (B549288) (2,6-diisopropylphenol), demonstrate that the size, lipophilicity, and steric bulk of the alkyl groups are critical determinants of biological activity. nih.govresearchgate.net

Modifications to this moiety can be explored by considering the general structure below, where R1 and R2 represent the alkyl chains (both are ethyl groups in the parent compound).

Key research findings on the modification of this moiety include:

Alkyl Chain Length and Branching: Altering the length and branching of the R1 and R2 alkyl groups directly influences the lipophilicity of the molecule. Increased lipophilicity often correlates with enhanced ability to cross cell membranes and access binding sites within transmembrane proteins, such as ion channels. For instance, in related anesthetic phenols, there is a strict structural requirement for the alkyl substituents; both increases and decreases in the size of these groups can lead to a reduction or complete loss of anesthetic activity.

Replacement of the Hydroxyl Group: The tertiary hydroxyl group is a key functional feature. Its replacement with other functional groups, such as a hydrogen atom (to give a simple pentyl group) or an ether linkage (alkoxy group), would be expected to significantly alter the compound's interaction with its biological target. The hydroxyl group can act as a hydrogen bond donor and acceptor, a feature that is often crucial for specific receptor binding. Removing it would eliminate these potential interactions, likely reducing potency.

Introduction of Other Functional Groups: The synthesis of novel tertiary alcohols with varied aromatic and heterocyclic rings attached has shown that these modifications can lead to a wide range of biological activities, including anti-inflammatory and antimicrobial effects. This suggests that introducing functionality into the alkyl chains of the 3-hydroxypentan-3-yl moiety could generate derivatives with new or enhanced therapeutic properties.

The table below conceptualizes how systematic modifications to the 3-hydroxypentan-3-yl moiety could influence key physicochemical properties and, consequently, biological activity.

Table 1: Conceptual Impact of Modifying the 3-Hydroxypentan-3-yl Moiety

Modification (R1, R2)Expected Change in Lipophilicity (LogP)Expected Change in Steric HindrancePotential Impact on Biological Activity
Methyl, EthylDecreaseDecreaseMay alter binding affinity and specificity.
Propyl, PropylIncreaseIncreaseCould enhance membrane partitioning but may decrease binding due to steric clash.
Cyclopropyl, EthylSlight Increase/Conformational RestrictionVariableIntroduces rigidity, which could be favorable or unfavorable for receptor fit.
Replacement of -OH with -HIncreaseNo Change in Steric BulkLoss of hydrogen bonding capability, likely reducing potency at polar binding sites.
Replacement of -OH with -OCH3IncreaseSlight IncreaseLoss of H-bond donor ability, alters electronic profile.

Role of the Phenolic Hydroxyl Group and its Substituent Effects on Receptor Binding

The phenolic hydroxyl group is an essential feature for the biological activity of many substituted phenols, acting as a crucial interaction point with protein targets. pjmhsonline.comresearchgate.net Its ability to donate a hydrogen bond and its acidic nature are fundamental to its function.

Hydrogen Bonding: In the context of the GABA-A receptor, the primary target for many anesthetic phenols like propofol, the phenolic hydroxyl group is thought to form a critical hydrogen bond with amino acid residues in the binding pocket. nih.gov This interaction helps to stabilize the drug-receptor complex and is necessary for the allosteric modulation of the receptor, leading to an enhanced inhibitory effect of GABA. Studies on p-hydroxyphenylacetate 3-hydroxylase have also shown that interactions with the substrate's phenolic group are essential for catalysis, highlighting the importance of this moiety in enzyme-substrate binding. pjmhsonline.comresearchgate.net

Acidity (pKa): The acidity of the phenolic proton influences the molecule's state of ionization at physiological pH. Substituents on the phenyl ring can modulate this acidity. Electron-withdrawing groups (e.g., halogens like Cl, Br) generally increase acidity, while electron-donating groups (e.g., alkyl groups) decrease it. This modulation can affect the strength of hydrogen bonds and other electrostatic interactions at the receptor site. researchgate.net

Substituent Effects: Introducing substituents onto the phenyl ring has a profound impact on receptor binding and activity. SAR studies on propofol analogues, where substituents are added to the para-position, have provided detailed insights:

Halogenation: The introduction of halogens (Cl, Br, I) in the position para to the hydroxyl group can result in ligands with higher potency for inhibiting [35S]TBPS binding, a measure of interaction with the GABA-A receptor channel. nih.gov

Lipophilicity and Steric Bulk: Affinity is often enhanced by increases in the lipophilicity of the ligand. However, this is balanced by steric factors; large substituents in the para position can adversely affect affinity, likely by preventing an optimal fit within the binding pocket. nih.gov

Electronic Effects: The nature of the substituent alters the electronic distribution of the aromatic ring, which can influence interactions with the receptor. Antioxidant activity, for example, is highly dependent on the substitution pattern, as it affects the ability of the phenol to donate a hydrogen atom to scavenge free radicals. researchgate.netnih.gov

The following table summarizes findings from studies on related phenolic compounds, illustrating the effect of ring substituents on biological activity.

Table 2: Effect of Phenyl Ring Substituents on Receptor Binding Affinity (Data from Propofol Analogues)

CompoundSubstituent (para-position)IC50 for [35S]TBPS Binding (µM)Reference
Propofol (2,6-diisopropylphenol)-H15.4 nih.gov
Analogue 1-Cl2.1 nih.gov
Analogue 2-Br1.5 nih.gov
Analogue 3-I0.8 nih.gov
Analogue 4-Benzoyl0.6 nih.gov

IC50 represents the concentration required to inhibit 50% of specific [35S]TBPS binding to rat brain membranes.

Stereochemical Effects on the Activity Profiles of Chiral 2-(3-Hydroxypentan-3-yl)phenol Analogues

Stereochemistry plays a pivotal role in pharmacology, as biological macromolecules like receptors and enzymes are chiral entities. nih.govmdpi.com Consequently, enantiomers of a chiral drug can exhibit significant differences in their binding, activity, and metabolic profiles. mdpi.com The parent compound, this compound, is achiral because the tertiary carbon is bonded to two identical ethyl groups. However, chirality can be introduced by creating analogues where the two alkyl groups are different, for example, 2-(3-hydroxyhexan-3-yl)phenol, which would have a methyl and a propyl group attached to the chiral carbon.

Enantioselectivity at the Receptor: The two enantiomers (R and S forms) of a chiral analogue would have different three-dimensional arrangements of their atoms. When interacting with a chiral binding pocket on a receptor, one enantiomer will typically have a better geometric and electronic fit than the other. This concept, often described by the "three-point attachment" model, results in one enantiomer (the eutomer) having significantly higher affinity and/or efficacy than the other (the distomer). mdpi.com

Differential Biological Activity: Studies on a wide range of chiral drugs confirm that stereoisomers can have distinct and even opposing pharmacological effects. mdpi.com For a chiral analogue of this compound targeting the GABA-A receptor, it is highly probable that one enantiomer would be a more potent modulator. In some cases, the less active enantiomer may be inactive, contribute to side effects, or even antagonize the effect of the active enantiomer. mdpi.com

Synthesis and Evaluation: The synthesis of enantiopure analogues is crucial for evaluating these stereochemical effects. Modern asymmetric synthesis techniques, including the use of chiral catalysts, allow for the preparation of individual enantiomers for biological testing. nih.govacs.org For example, studies on chiral acivicin (B1666538) derivatives showed that only isomers with a specific stereochemistry displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was critical. mdpi.com

The investigation of chiral analogues of this compound would be a critical step in optimizing its activity and developing compounds with improved therapeutic indices.

Strictly Focused on Mechanisms, Not Clinical Applications or Safety Profiles.

Molecular Mechanisms of Receptor Agonism/Antagonism Mediated by 2-(3-Hydroxypentan-3-yl)phenol Analogues (e.g., Glucocorticoid Receptors)

The development of nonsteroidal ligands for nuclear receptors, such as the glucocorticoid receptor (GR), is a significant area of pharmaceutical research. nih.gov Analogues of this compound, which fall into the category of nonsteroidal structures, can be designed to act as selective modulators of GR activity. nih.gov The mechanism of these interactions is rooted in the specific binding of the ligand to the receptor's ligand-binding domain (LBD).

Upon binding, a GR ligand induces conformational changes in the receptor protein. nih.gov These changes dictate the subsequent interactions with co-regulator proteins (co-activators or co-repressors), which in turn modulate the transcription of target genes. nih.gov For nonsteroidal antagonists, the mechanism often involves inducing a receptor conformation that is distinct from that induced by an agonist. Molecular docking and dynamics simulations show that these ligands can fit into the LBD, but may cause subtle alterations, for instance, in the positioning of critical alpha-helices like helix 3 and helix 5. nih.gov This altered conformation can prevent the recruitment of co-activators necessary for gene transcription or may even promote the binding of co-repressors, leading to an antagonistic effect. nih.govnih.gov The pseudo-C2 symmetry in some nonsteroidal templates has been a successful design element for achieving potent and selective GR antagonists. nih.gov

Enzymatic Inhibition Mechanisms, with Emphasis on Cytochrome P450 Enzymes (e.g., CYP-51) by this compound-containing Compounds

Compounds containing a phenolic moiety, structurally related to this compound, are known to interact with and inhibit various cytochrome P450 (CYP) enzymes. nih.govnih.gov The mechanism of inhibition can be competitive, where the compound vies with the enzyme's natural substrate for the active site. nih.gov

A key feature of many CYP enzymes is a heme prosthetic group at the active site, which is crucial for their catalytic activity. nih.gov Docking studies on various inhibitors have shown that they can directly interact with this heme group, thereby altering the enzyme's conformation and blocking its metabolic function. nih.gov This interaction is a common mechanism for the inhibition of enzymes like CYP3A4 and CYP2C19 by small molecules. nih.gov

For instance, norendoxifen (B10796928), an active metabolite of tamoxifen (B1202) with a phenolic structure, is a potent competitive inhibitor of aromatase (CYP19). nih.gov Its E- and Z-isomers exhibit different potencies, highlighting the stereospecificity of the interaction. nih.gov The E-isomer of norendoxifen shows a significantly higher inhibitory ability against CYP19 compared to the Z-isomer. nih.gov This underscores how the three-dimensional structure of a phenolic compound is critical for its fit within the enzyme's active site and its resulting inhibitory potency. While direct studies on this compound's effect on CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol (B1671047) biosynthesis, are not specified in the provided results, the mechanism of azole antifungals, which often chelate the heme iron in the CYP51 active site, provides a model for how such compounds could function.

Table 1: Inhibition of Cytochrome P450 Enzymes by Phenolic Analogues This table presents data for norendoxifen, a compound with a phenolic structure, to illustrate inhibitory mechanisms.

EnzymeInhibitorInhibition Constant (Ki)Mechanism
CYP19 (Aromatase) Mixed Norendoxifen70 ± 9 nMCompetitive
CYP1A2 Mixed Norendoxifen76 ± 3 nMCompetitive
CYP3A4 Mixed Norendoxifen375 ± 6 nMCompetitive
CYP3A5 Mixed Norendoxifen829 ± 62 nMCompetitive
CYP2C19 Mixed Norendoxifen0.56 ± 0.02 nMCompetitive
Data sourced from a study on the E- and Z-isomers of norendoxifen. nih.gov

Cellular and Molecular Basis of Cytotoxic Activities of this compound Derivatives in Cancer Cell Lines (e.g., T47D breast cancer cells)

Phenolic compounds and their derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including the T47D human breast cancer cell line. nih.gov The molecular mechanisms underlying this cytotoxicity are often multifactorial, primarily involving the induction of apoptosis (programmed cell death). nih.govmdpi.com

One central mechanism is the activation of the caspase cascade. nih.govmdpi.com Studies on resveratrol (B1683913) analogues and other cytotoxic molecules have shown that they can trigger both the extrinsic pathway, marked by the activation of caspase-8, and the intrinsic (mitochondrial) pathway, indicated by the activation of caspase-9. nih.govmdpi.com Both pathways converge to activate effector caspases, such as caspase-3, which execute the final stages of apoptosis. nih.gov

The intrinsic pathway is often initiated by a loss of mitochondrial membrane potential. nih.govmdpi.com This mitochondrial disruption can be linked to an increase in cellular reactive oxygen species (ROS) and the upregulation of pro-apoptotic proteins like p53. nih.gov The p53 protein can, in turn, lead to the downregulation of key mitochondrial antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD), further increasing oxidative stress and promoting cell death. nih.gov Since cancer cells often exist in a state of heightened oxidative stress, this dual action of increasing ROS and decreasing antioxidant defenses presents a viable mechanism for selectively eliminating them. nih.gov

Table 2: Cytotoxic Activity of a Phenolic Compound Analogue in Breast Cancer Cell Lines This table shows IC50 values for 3,3',4,4',5,5'-hexahydroxystilbene (M8), a resveratrol analogue, to illustrate the cytotoxic potential of polyphenols.

Cell LineAssay TypeIC50 Value
T47D Clonogenic Assay0.846 µM
ZR-75-1 Clonogenic Assay8.53 µM
MDA-MB-231 Clonogenic Assay25.5 µM
T47D Proliferation Assay90.1 µM
ZR-75-1 Proliferation Assay98.4 µM
MDA-MB-231 Proliferation Assay127.8 µM
Data sourced from a study on the cytotoxic activity of a hexahydroxystilbene derivative. nih.gov

Elucidation of Antimicrobial Action Mechanisms (e.g., antifungal, antibacterial)

Antifungal Mechanisms: Derivatives of phenolic compounds, such as 2-allylphenol, have been shown to possess potent antifungal activity. mdpi.comnih.govresearchgate.net A primary mechanism of action is the inhibition of fungal respiration. mdpi.comnih.govresearchgate.net This effect is largely fungistatic, meaning it inhibits fungal growth rather than directly killing the fungus. mdpi.com These compounds can disrupt the normal respiratory pathway. Furthermore, some derivatives can also inhibit the alternative oxidase (AOX) pathway in fungi like Botrytis cinerea. mdpi.comnih.govresearchgate.net The AOX enzyme allows the fungus to maintain respiration even when the primary cytochrome pathway is blocked. mdpi.comnih.gov By inhibiting both the normal and alternative respiratory pathways, these compounds can effectively shut down cellular energy production. mdpi.comnih.gov Other reported antifungal mechanisms for phenolic compounds include the disruption of fungal membranes and the induction of membrane permeabilization in fungal spores. mdpi.com

Antibacterial Mechanisms: Phenolic derivatives have also been developed to combat antibiotic-resistant bacteria, including ESKAPE pathogens. nih.govnih.gov The presence of an α,β-unsaturated ketone moiety in some derivatives is a key structural feature for antibacterial activity. nih.gov The mechanism of action for these compounds can be bactericidal or bacteriostatic depending on the bacterial species. nih.gov For example, certain derivatives show bactericidal activity against multidrug-resistant Acinetobacter baumannii by causing a significant reduction in viable cell count over time. nih.gov A common mechanism for phenolic antimicrobials is the disruption of the cytoplasmic membrane's integrity, leading to increased permeability, loss of cellular contents, and conformational changes in membrane proteins. nih.gov

Interactions with Key Biological Macromolecules (e.g., DNA, RNA, Lipids)

The biological activities of this compound and its analogues are predicated on their interactions with various biological macromolecules.

Lipids: A frequent mechanism of antimicrobial action for phenolic compounds is the disruption of the lipid bilayer of cell membranes. mdpi.comnih.gov This interaction increases membrane fluidity and permeability, compromising the cell's integrity. nih.gov This is a key factor in their antifungal and antibacterial effects.

Proteins: As detailed in sections 7.1 and 7.2, these compounds interact specifically with the ligand-binding domains of receptors (e.g., GR) and the active sites of enzymes (e.g., cytochrome P450s). nih.govnih.gov These interactions are highly specific, relying on the three-dimensional shape and chemical properties of both the small molecule and the protein's binding pocket.

DNA: Some cytotoxic phenolic derivatives exert their effects by interacting with DNA and associated enzymes. For example, some anticancer molecules function as topoisomerase II inhibitors. mdpi.com Topoisomerases are enzymes that manage the topology of DNA; their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Modulation of Intracellular Signaling Pathways

Derivatives of this compound can modulate a variety of intracellular signaling pathways to exert their biological effects.

Nuclear Receptor Signaling: By binding to receptors like the GR, these compounds directly influence gene transcription programs that control inflammation, metabolism, and other physiological processes. nih.gov

Apoptosis Signaling: In cancer cells, these compounds can activate the intrinsic and extrinsic apoptotic pathways. nih.govmdpi.com This involves the modulation of p53 signaling, regulation of Bcl-2 family proteins, and the activation of the caspase cascade. nih.gov

Autophagy Signaling: Autophagy is a cellular degradation process that can be modulated by small molecules. mdpi.com In some contexts, cytotoxic compounds can influence the levels of key autophagy proteins like Beclin-1 and LC3A/B, although the role of autophagy in cell death versus survival can be complex and context-dependent. mdpi.com

Stress Response Pathways: In microorganisms, phenolic compounds trigger stress responses. The inhibition of respiratory enzymes in fungi, for example, is a major cellular stress that leads to the activation of alternative energy production pathways like AOX, which can also be targeted for inhibition. mdpi.comnih.gov

Analytical Methodologies for the Detection and Quantification of 2 3 Hydroxypentan 3 Yl Phenol and Its Research Relevant Analogs

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of phenolic compounds like 2-(3-hydroxypentan-3-yl)phenol. The development of a robust HPLC method is essential for ensuring the quality of the active pharmaceutical ingredient (API) and its dosage forms.

A typical HPLC method for a phenolic compound involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. For instance, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer can be adjusted to optimize the retention and peak shape of the analyte. For example, an ammonium (B1175870) acetate (B1210297) buffer at pH 4.0 has been used effectively in the separation of related substances. nih.gov

Method validation is a critical aspect of HPLC method development, conducted according to guidelines from the International Council for Harmonisation (ICH). This process ensures that the analytical method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For some phenolic compounds, linearity has been demonstrated in ranges like 2.5–103 μg/mL and 0.625-20.00 μg/mL. researchgate.netnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD), with values less than 2.5% indicating good precision. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed through recovery studies, with recovery rates between 95% and 100% being desirable. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For some methods, LOD and LOQ values for phenolic compounds have been reported in the ranges of 0.08-0.89 μg/mL and 0.25-2.71 μg/mL, respectively. researchgate.netnih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte. researchgate.net

Stress testing is also performed to evaluate the stability-indicating capacity of the HPLC method. This involves subjecting the compound to various stress conditions, such as acid, base, oxidation, and heat, to generate potential degradation products. A well-developed method should be able to separate these degradation products from the parent compound. nih.gov

The following table summarizes typical parameters for an HPLC method for the analysis of a phenolic compound:

ParameterTypical Value/Condition
Stationary Phase C18 column (e.g., 250mm x 4.6mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% acetic acid in water (85:15 v/v)
Flow Rate 1 mL/min
Detection UV at 240 nm
Linearity Range 1.95 - 100 µg/mL
LOD 0.69 µg/mL
LOQ 1.95 µg/mL

This data is illustrative and based on a method developed for a γ-butyrolactone derivative. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenols, derivatization is often necessary to increase their volatility and thermal stability for GC analysis.

Common derivatization techniques for phenols include methylation to form more volatile anisoles, or reaction with reagents like pentafluorobenzyl bromide (PFBBr) to create pentafluorobenzyl ethers. epa.gov These derivatives can then be analyzed by GC-MS.

GC-MS is particularly useful for identifying and quantifying degradation products. For example, it has been used to analyze the degradation products of antioxidants with phenolic structures that can leach from materials like polyethylene (B3416737) (PE) and cross-linked polyethylene (PEX) pipes (B44673) used in water supply systems. researchgate.net In such studies, headspace solid-phase microextraction (HS-SPME) can be employed as a sample preparation technique to extract volatile and semi-volatile analytes from the sample matrix before GC-MS analysis. researchgate.net

The mass spectrometer provides detailed structural information about the separated compounds, allowing for their identification by comparing their mass spectra to libraries of known compounds or by interpreting the fragmentation patterns.

Challenges in GC-MS analysis of phenols include potential co-elution of isomers or structurally similar compounds. chula.ac.th The choice of the GC column's stationary phase is critical to achieve the desired separation. For instance, some trichlorophenol derivatives may co-elute on certain columns, necessitating the use of a different stationary phase for their resolution. epa.gov Furthermore, the derivatization process itself can sometimes lead to the formation of artifacts, which requires careful analysis of control samples. researchgate.net

The table below outlines common parameters for GC-MS analysis of phenolic compounds.

ParameterDescription
Derivatization Methylation (e.g., with diazomethane) or formation of pentafluorobenzyl ethers.
Column Fused-silica open-tubular wide-bore column (e.g., DB-5 or DB-1701). epa.gov
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID). epa.gov
Sample Preparation Liquid-liquid extraction or solid-phase microextraction (SPME). epa.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of complex mixtures and the identification of metabolites. These techniques combine the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds like this compound and its metabolites, as it generally does not require derivatization. This technique is frequently used to identify and quantify phenolic compounds in various matrices, including environmental samples, biological fluids, and plant extracts. mdpi.comnih.gov

In metabolite identification studies, LC-MS/MS is employed to determine the structures of metabolites formed in vivo. mdpi.com High-resolution mass spectrometry (HRMS), often using instruments like Orbitrap mass analyzers, provides highly accurate mass measurements, which aids in determining the elemental composition of the metabolites. mdpi.com By comparing the fragmentation patterns of the parent drug and its metabolites, researchers can elucidate the metabolic pathways. Common metabolic transformations for phenolic compounds include hydroxylation, methylation, and conjugation with glucuronic acid or sulfate (B86663). mdpi.com

The development of an LC-MS method involves optimizing several parameters, including the choice of the chromatographic column, the mobile phase composition, and the mass spectrometer settings. For the analysis of phenolic compounds in water matrices, a solid-phase extraction (SPE) step is often used to concentrate the analytes and remove interfering substances prior to LC-MS analysis. mdpi.com

The following table provides an overview of typical LC-MS parameters for the analysis of phenolic compounds.

ParameterDescription
Chromatography Reversed-phase HPLC or UHPLC.
Ionization Source Electrospray ionization (ESI) is common.
Mass Analyzer Triple quadrupole, ion trap, or high-resolution mass spectrometers like Orbitrap or TOF. nih.gov
Data Analysis Comparison of retention times and mass spectra with standards or interpretation of fragmentation patterns for structural elucidation. nih.gov

Electrochemical Methods for Sensitive Detection and Redox Behavior Studies

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and analysis of electroactive compounds like phenols. These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to study the redox behavior of phenolic compounds and for their quantitative determination. mdpi.com The oxidation of the phenolic hydroxyl group provides the basis for their electrochemical detection.

The sensitivity and selectivity of electrochemical sensors can be enhanced by modifying the electrode surface with various materials. For instance, glassy carbon electrodes have been modified with materials like bismuth oxide (Bi2O3) to improve their performance in detecting acetaminophen (B1664979), a phenolic drug. mdpi.com Other materials used for electrode modification in the detection of phenolic compounds include reduced graphene oxide (RGO) composites. mdpi.com

Electrochemical methods can achieve very low limits of detection, often in the nanomolar range. mdpi.commdpi.com For example, a sensor for acetaminophen demonstrated a limit of detection of 10 nM. mdpi.com

The table below summarizes key aspects of electrochemical methods for phenolic compound analysis.

TechniqueApplicationKey Features
Cyclic Voltammetry (CV) Study of redox behavior.Provides information on the oxidation and reduction potentials of the analyte.
Differential Pulse Voltammetry (DPV) Quantitative analysis.Offers high sensitivity and good resolution.
Modified Electrodes Enhanced sensitivity and selectivity.Surfaces can be modified with nanomaterials like Bi2O3 or RGO. mdpi.commdpi.com

Development of Chromatographic and Spectroscopic Methods for Chiral Separation of this compound Enantiomers

Since this compound contains chiral centers, its enantiomers may exhibit different pharmacological and toxicological properties. Therefore, the development of analytical methods for the separation and quantification of these enantiomers is of significant importance.

Chiral chromatography is the primary technique used for the separation of enantiomers. This can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral additives in the mobile phase. CSPs are designed to have stereoselective interactions with the enantiomers, leading to their differential retention and separation.

Spectroscopic methods, such as circular dichroism (CD) spectroscopy, can be used in conjunction with chromatography to confirm the identity and stereochemistry of the separated enantiomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a characteristic property of chiral molecules.

The development of such methods is crucial for understanding the stereoselective properties of this compound and for ensuring the quality and safety of enantiomerically pure formulations.

Information on "this compound" in Materials Science is Not Currently Available in Publicly Accessible Resources

Following an exhaustive search of scientific literature, patent databases, and chemical supplier information, it has been determined that there is a significant lack of publicly available information regarding the advanced applications and role in materials science of the chemical compound This compound and its derivatives.

While general information on related compounds, such as hindered phenols and other phenolic derivatives, is abundant and highlights their importance as antioxidants and UV stabilizers in polymers, this information is not specific to this compound. vinatiorganics.comgoogle.comnih.govuvabsorber.com For instance, hindered phenolic antioxidants are known to protect materials from oxidation by neutralizing free radicals, thereby enhancing the longevity of products like plastics, lubricants, and adhesives. vinatiorganics.com Research into hybrid compounds incorporating hindered phenol (B47542) and benzophenone (B1666685) structures is also ongoing to develop multifunctional polymer additives. nih.gov

The searches did identify an isomer, 3-(3-hydroxypentan-3-yl)phenol , which is available from some chemical suppliers, but without accompanying application data in materials science. pharmint.net Additionally, a complex derivative containing the 2-hydroxypentan-3-yl group was found in the context of a pharmaceutical impurity, which, while confirming the existence of the chemical moiety, does not provide information relevant to materials science. pharmaffiliates.com

The absence of a specific CAS number for this compound in major chemical databases further suggests that this compound is not a common subject of research or industrial use in the fields reviewed.

Due to the lack of specific data, it is not possible to generate the requested article with the required level of detail and scientific accuracy for each section of the provided outline, including data tables on derivative properties, its role in polymer durability, or its use in advanced composites and emerging technologies. To do so would require speculation and extrapolation from unrelated compounds, which would not meet the standards of a professional and authoritative article.

Therefore, we must conclude that the specific information required to write an article solely on the chemical compound “this compound” and its role in materials science is not present in the public domain at this time.

Excluding Any Direct Human Clinical Applications.

Role as Intermediates in the Synthesis of Complex Organic Molecules and Active Pharmaceutical Ingredients

The bifunctional nature of 2-(3-Hydroxypentan-3-yl)phenol, possessing both a nucleophilic phenol (B47542) and a tertiary alcohol, makes it a versatile intermediate in the synthesis of more complex molecules. mdpi.comresearchgate.net The phenolic hydroxyl group can be used for ether or ester formation, while the tertiary alcohol can be a site for further functionalization. These characteristics allow for its incorporation into a variety of molecular scaffolds. For instance, derivatives of similar phenolic structures have been used in the synthesis of compounds with potential biological activities. mdpi.comchemicalbook.comgoogle.comgoogle.comgoogle.com

Application in Catalyst and Ligand Design for Organic Transformations

The phenolic and alcoholic hydroxyl groups can act as coordinating sites for metal ions, making this compound and its derivatives potential ligands in catalysis. The steric bulk provided by the pentyl group can influence the selectivity of catalytic reactions. The design of ligands is crucial for controlling the reactivity and selectivity of metal-based catalysts in various organic transformations.

Incorporation of this compound Moieties into Functional Materials (e.g., Polymers, Sensors)

Phenolic compounds are known to be important monomers in the synthesis of polymers. mdpi.comresearchgate.net The hydroxyl group of this compound can be used for polymerization reactions, leading to the formation of polymers with specific properties endowed by the pentyl alcohol substituent. These polymers could find applications as functional materials. Furthermore, the phenolic moiety can be exploited in the development of chemical sensors, where its interaction with specific analytes can lead to a detectable signal. mdpi.comresearchgate.net

Use as Molecular Probes in Chemical Biology Research

Molecular probes are essential tools for studying biological processes at the molecular level. nih.govnih.gov While direct clinical applications are excluded, derivatives of this compound could be modified to act as molecular probes. For example, a fluorescent tag could be attached to the molecule, allowing for the visualization of its interactions with biological targets. The specific binding properties of the phenolic and alcoholic groups could be harnessed to probe specific biological environments or interactions. nih.govnih.gov

Conclusion and Future Directions in 2 3 Hydroxypentan 3 Yl Phenol Research

Synthesis and Mechanistic Understanding of 2-(3-Hydroxypentan-3-yl)phenol: Key Achievements

The primary route for the synthesis of this compound is anticipated to be the Friedel-Crafts alkylation of phenol (B47542). wikipedia.orgjk-sci.comwikipedia.org This classic electrophilic aromatic substitution would likely involve the reaction of phenol with an appropriate alkylating agent, such as 3-pentanone (B124093) or 3-pentanol (B84944), in the presence of an acid catalyst. wikipedia.org

Key achievements in the broader field of phenol alkylation that inform our understanding of this specific synthesis include:

Catalyst Development: A wide array of catalysts have been explored for Friedel-Crafts alkylation of phenols, ranging from traditional Lewis acids like aluminum chloride (AlCl₃) to solid acid catalysts such as zeolites and acidic resins. jk-sci.comresearchgate.net The choice of catalyst is crucial in determining the reaction's efficiency and selectivity. jk-sci.com For the synthesis of this compound, a mild catalyst would be preferable to minimize potential side reactions.

Mechanistic Elucidation: The mechanism of phenol alkylation is generally understood to proceed via the formation of a carbocation from the alkylating agent, which then attacks the electron-rich phenol ring. researchgate.netcaltech.edu The hydroxyl group of the phenol is a strong ortho- and para-directing group, meaning the alkyl group will preferentially add at these positions. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), have provided detailed insights into the reaction pathways, including the initial O-alkylation to form a phenolic ether, followed by intramolecular rearrangement to the more stable C-alkylated products. researchgate.netcaltech.eduacs.org

A plausible reaction scheme for the synthesis of this compound is presented below:

Reaction: Phenol + 3-Pentanone → this compound

Catalyst: Acid (e.g., H₂SO₄, solid acid catalyst)

Remaining Challenges and Unexplored Avenues in Synthetic Chemistry

Despite the well-established nature of Friedel-Crafts alkylation, several challenges remain, particularly in achieving high selectivity and yield for specific isomers.

Regioselectivity: A primary challenge in the synthesis of this compound is controlling the regioselectivity. The reaction can yield both the ortho- (2-substituted) and para- (4-substituted) isomers. nih.gov Achieving high selectivity for the ortho-isomer often requires specific reaction conditions or the use of directing groups. nih.govresearchgate.net The steric bulk of the incoming 3-hydroxypentan-3-yl group may favor para-substitution.

Polyalkylation: The initial alkylation product, this compound, is itself activated towards further electrophilic substitution, which can lead to the formation of di- or tri-alkylated byproducts. jk-sci.com Using a large excess of phenol can help to minimize this issue. jk-sci.com

Catalyst Deactivation and Recovery: In industrial applications, the deactivation of the catalyst over time and the challenges associated with its recovery and reuse are significant concerns. The development of more robust and easily recyclable catalysts is an ongoing area of research.

Future research in the synthetic chemistry of this compound could explore:

Novel Catalytic Systems: The use of novel catalysts, including nanocatalysts or enzyme-based systems, could offer improved selectivity and milder reaction conditions.

Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters such as temperature and mixing, potentially leading to higher yields and selectivity.

Prospects for Deeper Mechanistic Insights into Biological Activities

Hindered phenols, a class of compounds to which this compound belongs, are well-known for their antioxidant properties. vinatiorganics.comphantomplastics.comamfine.comwelltchemicals.com The bulky alkyl group ortho to the hydroxyl group sterically hinders the phenolic proton, influencing its reactivity.

The likely biological activity of this compound is as a free radical scavenger. The mechanism of action for hindered phenols as antioxidants is well-understood and involves the donation of the phenolic hydrogen atom to a free radical, thereby neutralizing it. nih.gov The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the alkyl group, which prevents it from participating in further chain reactions. nih.gov

Future research into the biological activities of this compound could focus on:

Quantitative Antioxidant Assays: Performing standardized assays to quantify its antioxidant capacity compared to other known antioxidants like BHT (Butylated hydroxytoluene) and Vitamin E. phantomplastics.com

In Vitro and In Vivo Studies: Investigating its effects in biological systems to understand its potential applications in preventing oxidative stress-related conditions. nih.gov

Structure-Activity Relationship Studies: Synthesizing and testing a series of related compounds to determine how modifications to the alkyl group affect the antioxidant activity.

Emerging Applications and Potential in Advanced Materials and Catalysis

The structural features of this compound suggest its potential utility in several areas of materials science and catalysis.

Polymer Additives: Hindered phenols are widely used as antioxidants to prevent the oxidative degradation of polymers such as polyolefins, styrenic polymers, and elastomers. amfine.comwelltchemicals.compartinchem.com this compound could potentially serve as a stabilizer, improving the thermal and light stability of various plastic materials. amfine.com

Precursor for Other Chemicals: Alkylated phenols are versatile intermediates in the chemical industry, used in the production of resins, surfactants, and other specialty chemicals. wikipedia.orggoogle.com

Catalysis: Phenolic compounds have been used in the synthesis of metallic nanoparticles, where they can act as both reducing and capping agents. nih.gov The specific structure of this compound might offer unique advantages in controlling the size and catalytic activity of such nanoparticles.

Bridging the Gap Between Computational Predictions and Experimental Validation

In modern chemical research, computational modeling plays a crucial role in predicting molecular properties and reaction mechanisms, which can then be validated through experimental work. witpress.com

For this compound, computational methods could be employed to:

Predict Reaction Outcomes: DFT calculations can model the reaction pathway for its synthesis, helping to predict the most favorable conditions and the likely ratio of ortho to para isomers. researchgate.netcaltech.eduacs.org

Elucidate Biological Mechanisms: Molecular docking studies could predict how this compound interacts with biological targets, such as enzymes or receptors, providing insights into its potential biological activities.

Simulate Spectroscopic Properties: Computational chemistry can predict spectroscopic data (e.g., NMR, IR spectra), which can be compared with experimental data to confirm the structure of the synthesized compound. nih.govresearchgate.net

The synergy between computational predictions and experimental validation is essential for advancing our understanding of this compound. witpress.com Experimental results are necessary to confirm the accuracy of theoretical models, while computational studies can guide experimental design and provide a deeper understanding of the observed phenomena.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(3-Hydroxypentan-3-yl)phenol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound can be achieved via acid- or base-catalyzed aldol condensation between phenol derivatives and pentan-3-one, followed by selective hydroxylation. Key factors include:

  • Catalyst choice : Protic acids (e.g., H₂SO₄) favor electrophilic substitution, while bases (e.g., NaOH) promote enolate formation .
  • Temperature control : Elevated temperatures (>80°C) may lead to over-substitution or dehydration, reducing yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the tertiary alcohol product from byproducts .

Q. Q2. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural validation typically employs:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the tertiary hydroxyl group’s stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Hydroxyl proton (δ ~2.5 ppm, broad) and quaternary carbon (δ ~70 ppm) confirm the branched pentanol moiety .
    • FT-IR : O-H stretching (~3400 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate functional groups .

Q. Q3. What analytical techniques are used to quantify this compound in complex mixtures?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 270 nm) separate phenolic derivatives from matrix interferences .
  • GC-MS : Derivatization (e.g., silylation of hydroxyl groups) improves volatility and ionization efficiency .
  • Calibration : Internal standards (e.g., 4-phenylphenol) mitigate matrix effects in quantitative analysis .

Advanced Research Questions

Q. Q4. How do computational methods (e.g., DFT) predict the reactivity of this compound in hydrogen bonding interactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Hydrogen bond donor/acceptor capacity : The hydroxyl group’s electrostatic potential surface (EPS) reveals strong hydrogen-bonding propensity (~30 kcal/mol) .
  • Conformational stability : Intramolecular H-bonding between the phenolic -OH and tertiary alcohol stabilizes the gauche conformation, as validated by NBO analysis .

Q. Q5. What contradictions exist between experimental and computational data for this compound’s thermochemical properties?

Methodological Answer: Discrepancies arise in:

  • Heat of formation : Experimental calorimetry values may deviate from DFT predictions by ~2.4 kcal/mol due to approximations in exchange-correlation functionals (e.g., Becke’s three-parameter hybrid) .
  • Solvation energy : Implicit solvent models (e.g., PCM) often underestimate polarity effects on the hydroxyl group, requiring explicit solvent MD simulations for accuracy .

Q. Q6. How can [3,3]-sigmatropic rearrangements be applied to functionalize this compound?

Methodological Answer: The tertiary alcohol moiety enables Claisen or Cope rearrangements under thermal or acidic conditions:

  • Claisen rearrangement : Heating with allyl vinyl ethers generates γ,δ-unsaturated ketones, useful for natural product synthesis .
  • Catalytic asymmetry : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselectivity in rearranged products .

Q. Q7. What strategies mitigate oxidative degradation during storage or reactions?

Methodological Answer:

  • Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated oxidation of the phenol ring .
  • Inert atmospheres : Storage under argon or nitrogen prevents hydroxyl group oxidation to ketones .
  • Low-temperature crystallization : Reduces thermal degradation during purification .

Q. Q8. How does hydrogen bonding influence crystallization behavior?

Methodological Answer: Graph set analysis (Etter’s rules) classifies H-bond motifs:

  • R₂²(8) motifs : Dominant in monoclinic crystals, forming infinite chains via O-H···O interactions between hydroxyl and aromatic π-systems .
  • Polymorph control : Solvent polarity (e.g., ethanol vs. DMF) tunes H-bond network dimensionality, affecting crystal packing and melting points .

Q. Q9. What are the limitations of current catalytic systems for selective hydrogenation of this compound?

Methodological Answer:

  • Over-hydrogenation : Palladium catalysts (e.g., Lindlar) may reduce aromatic rings unless moderated by quinoline poisoning .
  • Steric hindrance : Bulky substituents on the pentanol branch reduce accessibility to metal active sites, necessitating ligand-modified catalysts (e.g., PPh₃-Pd NPs) .

Q. Q10. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Derivatization : Introducing electron-withdrawing groups (e.g., -NO₂) at the para position enhances antimicrobial activity by increasing electrophilicity .
  • Pharmacophore mapping : MD simulations identify the hydroxyl and aromatic ring as critical binding motifs for enzyme inhibition (e.g., COX-2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.